molecular formula C23H18N4OS B2891145 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide CAS No. 941958-15-2

4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2891145
CAS No.: 941958-15-2
M. Wt: 398.48
InChI Key: YRHWHRXVQAARDF-UHFFFAOYSA-N
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Description

4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide: . This compound features a cyano group, a benzamide moiety, and a thiazole ring, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the core benzothiazole structure. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen. Common reagents include thionyl chloride, pyridine, and various coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the cyano group to a carboxylic acid.

  • Reduction: : Reduction of the cyano group to an amine.

  • Substitution: : Replacement of the pyridin-4-ylmethyl group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, hydrogen peroxide, and strong oxidizing agents.

  • Reduction: : Lithium aluminum hydride, sodium borohydride, and other reducing agents.

  • Substitution: : Various nucleophiles and electrophiles under different reaction conditions.

Major Products Formed

  • Oxidation: : 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzoic acid.

  • Reduction: : 4-amino-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Explored for its therapeutic potential in treating various diseases.

  • Industry: : Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-cyano-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the cyano group and the thiazole ring. Similar compounds include:

  • 4-cyano-N-(2-morpholinoethyl)benzamide

  • 4-cyano-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

  • 4-cyano-N-(pyridin-4-ylmethyl)benzamide

Properties

IUPAC Name

4-cyano-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS/c1-15-3-4-16(2)21-20(15)26-23(29-21)27(14-18-9-11-25-12-10-18)22(28)19-7-5-17(13-24)6-8-19/h3-12H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHWHRXVQAARDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CC=NC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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